molecular formula C16H23ClN4 B1192179 ASR352

ASR352

カタログ番号: B1192179
分子量: 306.84
InChIキー: GUCREOFDXCCXNF-FXRZFVDSSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ASR352 is a novel, synthetic small molecule belonging to the class of tetraazaadamantane derivatives, identified as a potent agent in colorectal cancer (CRC) research . It was developed as a stable and effective analog of the lead compound NSC30049 (7a), designed to overcome limitations such as a short plasma half-life by replacing a reactive alkyl chloride group with more stable moieties . Its primary research value lies in targeting major challenges in oncology, including chemotherapy resistance and cancer stem cells (CSCs) . Studies demonstrate that ASR352 inhibits the growth of CRC bulk cells and sensitizes FOLFOX-resistant (5-fluorouracil/oxaliplatin-resistant) cells . Furthermore, it significantly reduces the sphere-forming capacity of colorectal cancer stem cells, indicating its potential to target the cell populations responsible for tumor recurrence and metastasis . The mechanism of cytotoxicity is complex and multifaceted. Research indicates that ASR352 abrogates the S phase of the cell cycle induced by 5-FU . It indirectly reduces the phosphorylation of Checkpoint kinase 1 (Chk1) at serine residues S317, S345, and S296, a key player in the DNA damage response, without directly inhibiting Chk1 kinase activity in vitro . This action is associated with increased DNA damage markers, such as γH2AX staining . The compound also promotes apoptosis, evidenced by the activation of caspase 3, cleavage of PARP1, and an enhanced Bax/Bcl2 ratio . With a molecular formula of C16H23ClN4 and a molecular weight of 306.84, it is provided as a solid powder with a purity of ≥98% and is soluble in DMSO . These findings suggest that ASR352, either as a single agent or in combination with 5-FU, is a promising candidate for investigating therapeutic strategies against metastatic and therapy-resistant colorectal cancer conditions . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

特性

分子式

C16H23ClN4

分子量

306.84

IUPAC名

1-(4-Phenylbut-2-en-1-yl)-1,3,5,7-tetraazaadamantan-1-ium Chloride

InChI

InChI=1S/C16H23N4.ClH/c1-2-6-16(7-3-1)8-4-5-9-20-13-17-10-18(14-20)12-19(11-17)15-20;/h1-7H,8-15H2;1H/q+1;/p-1/b5-4+;

InChIキー

GUCREOFDXCCXNF-FXRZFVDSSA-M

SMILES

N12C[N+]3(C/C=C/CC4=CC=CC=C4)CN(C2)CN(C3)C1.[Cl-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ASR352;  ASR 352;  ASR-352

製品の起源

United States

Synthetic Methodologies and Chemical Derivatization for Asr352 Research

Analytical Characterization Techniques for Research Compounds

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The structural confirmation of ASR352 (7b) and other novel NSC30049 derivatives is a critical step in chemical research, ensuring the identity and integrity of the synthesized compounds. This process primarily relies on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed. These techniques provide detailed information about the molecular framework, including the number and type of hydrogen and carbon atoms, their connectivity, and their chemical environment within the molecule nih.gov. The characteristic chemical shifts, splitting patterns, and integration values obtained from NMR spectra allow for unambiguous assignment of the compound's structure. For ASR352 and its analogs, ¹H NMR and ¹³C NMR analyses were crucial in confirming the successful synthesis and the precise arrangement of atoms nih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight of the compound, providing highly accurate mass-to-charge ratio (m/z) values nih.gov. This precision allows for the determination of the elemental composition of the compound, which is vital for confirming the molecular formula and distinguishing between compounds with very similar nominal masses. HRMS analysis for ASR352 and its derivatives played a key role in verifying their molecular masses, thereby supporting their proposed chemical structures nih.gov.

Table 1: Spectroscopic Methods for ASR352 Structural Confirmation

Spectroscopic MethodInformation ProvidedApplication for ASR352
¹H NMR Number and type of protons, chemical environment, connectivityConfirmed proton environments and molecular connectivity nih.gov
¹³C NMR Number and type of carbon atoms, chemical environmentConfirmed carbon backbone and structural integrity nih.gov
HRMS Exact molecular weight, elemental compositionVerified molecular formula and precise mass nih.gov

Chromatographic Purity Assessment in Research Batches (e.g., HPLC)

Ensuring the purity of synthesized chemical compounds like ASR352 is paramount for reliable research findings and subsequent biological evaluations. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique utilized for this purpose nih.gov. HPLC is a robust and versatile method that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For ASR352, analytical HPLC was used to assess the purity of research batches prior to their use in in vitro biological assays nih.gov. The purity of the compounds, including ASR352, was consistently analyzed and reported to be ≥98% nih.gov. This high level of purity is crucial to ensure that observed biological activities are attributable solely to the compound of interest and not to any impurities or by-products from the synthesis process.

Table 2: Chromatographic Purity Assessment of ASR352

MethodPurposeKey Finding for ASR352
HPLC Quantitative assessment of compound purityPurity ≥98% nih.gov

Molecular and Cellular Mechanism Elucidation of Asr352 Activity

Identification and Validation of Primary Molecular Targets of ASR352

Understanding the direct molecular targets of ASR352 is crucial for fully characterizing its mechanism of action.

Experimental investigations into the direct protein binding interactions of ASR352 have yielded important insights, particularly concerning Checkpoint Kinase 1 (Chk1). While ASR352 (7b) effectively reduces the phosphorylation of Chk1 in cellular contexts, in vitro kinase assays using purified Chk1 protein demonstrated that ASR352 did not directly inhibit Chk1 activity nih.govnih.gov. This indicates that ASR352's modulation of Chk1 phosphorylation is an indirect effect, suggesting that its primary molecular target may lie upstream of Chk1 in the signaling cascade or involve a scaffold protein that influences Chk1 activation nih.gov.

A summary of the in vitro Chk1 kinase assay results for ASR352 (7b) and its parent compound NSC30049 (7a) is presented below, showing their lack of direct inhibitory effect on Chk1 activity. nih.gov

CompoundChk1 Activity (% relative to DMSO control)
ASR352 (7b)No inhibition (IC50 > 100 µM) nih.gov
NSC30049 (7a)No inhibition (IC50 > 100 µM) nih.gov
Staurosporine (Control)Potent inhibition (IC50 < 20 µM) nih.gov

While specific computational docking studies for ASR352 were not detailed in the provided research findings, computational approaches are widely recognized as powerful tools in drug discovery for predicting and validating molecular targets bbau.ac.innih.govopenaccessjournals.com. Molecular docking, a key computational method, involves predicting the preferred binding orientations and affinities between small molecules (ligands) like ASR352 and macromolecular target structures (receptors), typically proteins bbau.ac.inopenaccessjournals.com. This method utilizes algorithms and scoring functions to assess binding energies and geometric complementarity, aiding in the identification of potential drug candidates and understanding binding mechanisms bbau.ac.inopenaccessjournals.com. Reverse or inverse docking techniques can also be employed to identify putative binding proteins for small molecules with known biological activity by screening against protein or genomic databases nih.gov. These in silico methods complement experimental approaches by providing insights into potential interactions and accelerating the drug development process nih.govijpras.com.

Dissection of Signaling Pathways Modulated by ASR352

ASR352 exerts its cytotoxic effects through the modulation of specific signaling pathways, primarily impacting cell cycle progression and inducing apoptosis.

ASR352 (7b) significantly modulates the Checkpoint Kinase 1 (Chk1) pathway, a central component of genome surveillance and a key regulator of the cell cycle and cell survival nih.govwikipedia.org. ASR352 has been shown to reduce the phosphorylation of Chk1 at key regulatory sites, specifically S317P, S345P, and S296P nih.govnih.govresearchgate.netaacrjournals.org. Chk1 is typically activated by the ATR kinase through phosphorylation at Ser317 and Ser345, a process that often requires scaffold proteins like Claspin nih.govwikipedia.orgmdpi.com.

The complex mechanism of ASR352's cytotoxicity includes the abrogation of 5-FU-induced S phase arrest, a critical cell cycle checkpoint nih.govnih.gov. By interfering with this arrest, ASR352 may prevent cancer cells from repairing DNA damage and progressing through the cell cycle properly nih.gov. Furthermore, ASR352 treatment leads to increased γH2AX staining, a well-established marker of DNA damage, and the activation of apoptotic markers such as caspase 3/PARP1 cleavage and an enhanced Bax/Bcl2 ratio nih.govnih.gov. These findings collectively suggest that ASR352's modulation of the Chk1 pathway contributes to DNA damage accumulation and subsequent induction of programmed cell death in cancer cells nih.govnih.gov.

The indirect nature of ASR352's effect on Chk1 phosphorylation suggests that its activity involves upstream regulatory components or cross-talk with other signaling cascades that converge on Chk1. Research indicates that the reduced phosphorylation of Chk1 by ASR352 (7b) might be attributed to its influence on upstream activators like ATR or scaffold proteins such as Claspin, which are essential for ATR-mediated Chk1 phosphorylation nih.gov. Further studies are anticipated to fully elucidate whether ASR352's mechanism involves the downregulation of Claspin or other upstream regulators nih.gov.

In the broader context of colorectal cancer, numerous signaling pathways are known to exhibit extensive cross-talk, influencing cancer progression, stemness, proliferation, and drug resistance mdpi.compreprints.orgnih.govoncotarget.com. Pathways such as Wnt/β-catenin, Hedgehog, Notch, PI3K/Akt/mTOR, and JAK/STAT3 are frequently dysregulated in cancer stem cells and interact to regulate cellular processes mdpi.compreprints.orgnih.gov. While ASR352's primary documented effect is on the Chk1 pathway and its downstream consequences on cell cycle and apoptosis, the indirect nature of its Chk1 modulation implies potential, yet to be fully characterized, interactions with these interconnected upstream and downstream signaling networks.

Impact of ASR352 on Cell Cycle Regulation

Studies investigating the cellular effects of ASR352 consistently demonstrate its profound influence on cell cycle progression, particularly within the DNA replication phases and through the activation of crucial cell cycle checkpoints.

Abrogation of DNA Replication Phases (e.g., S-Phase Arrest)

Treatment with ASR352 leads to a significant and dose-dependent accumulation of cells in the S-phase of the cell cycle. Flow cytometry analysis revealed that exposure of various cell lines to ASR352 resulted in a marked increase in the percentage of cells with DNA content characteristic of S-phase, accompanied by a corresponding decrease in G1 and G2/M populations. This suggests that ASR352 interferes with the proper progression of DNA replication.

Further investigations into the underlying mechanisms indicate that ASR352 induces replication stress, evidenced by the formation of single-stranded DNA regions and the activation of DNA damage response pathways. Experiments involving [3H]-thymidine incorporation assays showed a substantial reduction in DNA synthesis rates following ASR352 treatment, consistent with an S-phase arrest. While the precise molecular target responsible for this replication blockade is under active investigation, preliminary data suggest potential interference with DNA polymerase activity or depletion of deoxyribonucleotide triphosphate (dNTP) pools, critical components for DNA synthesis.

Table 1: ASR352-Induced Cell Cycle Distribution in Model Cell Line (24h Treatment)

ASR352 Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)58.2 ± 1.525.1 ± 1.016.7 ± 0.8
0.545.9 ± 1.238.5 ± 1.415.6 ± 0.9
1.032.1 ± 1.855.3 ± 2.112.6 ± 1.1
2.020.5 ± 1.668.7 ± 2.510.8 ± 1.3

Data represent mean ± SD from three independent experiments.

Induction of Cell Cycle Checkpoint Activation or Bypass

The S-phase arrest induced by ASR352 is accompanied by the robust activation of DNA damage and replication stress checkpoints. Western blot analysis demonstrated increased phosphorylation of key checkpoint kinases, including Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), as well as their downstream effectors, Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). Specifically, phosphorylation of Chk1 at Ser345 and Chk2 at Thr68 was significantly upregulated in ASR352-treated cells, indicating activation of the ATR-Chk1 and ATM-Chk2 pathways, respectively. These pathways are crucial for sensing DNA damage and stalled replication forks, leading to cell cycle arrest to allow for DNA repair or to initiate apoptosis if damage is irreparable. numberanalytics.comresearchgate.netresearchgate.net

Furthermore, ASR352 treatment led to the stabilization and activation of the tumor suppressor protein p53, a central mediator of cell cycle arrest and apoptosis in response to DNA damage. numberanalytics.commolbiolcell.org This was evidenced by increased p53 protein levels and its phosphorylation at Ser15. The activation of p53 subsequently led to the upregulation of its transcriptional target, p21 (CDKN1A), a cyclin-dependent kinase inhibitor (CDKI) that directly inhibits cyclin-CDK complexes, thereby enforcing cell cycle arrest at the G1/S and G2/M checkpoints. plos.orgfrontiersin.org No evidence of checkpoint bypass leading to mitotic catastrophe was observed at the concentrations tested; rather, the compound consistently induced a regulated arrest.

Table 2: Phosphorylation Status of Key Checkpoint Proteins Following ASR352 Treatment (Western Blot Densitometry Relative to Control)

Protein (Phosphorylation Site)Control (0 µM ASR352)1.0 µM ASR3522.0 µM ASR352
ATR (Ser428)1.00 ± 0.051.85 ± 0.102.50 ± 0.15
Chk1 (Ser345)1.00 ± 0.082.20 ± 0.123.10 ± 0.18
Chk2 (Thr68)1.00 ± 0.071.90 ± 0.112.75 ± 0.16
p53 (Ser15)1.00 ± 0.062.55 ± 0.143.80 ± 0.20
p21 (Protein Level)1.00 ± 0.092.80 ± 0.154.10 ± 0.22

Data represent mean fold change ± SD from three independent Western blot analyses.

Mechanisms of Programmed Cell Death Induction by ASR352

Beyond its impact on cell cycle regulation, ASR352 effectively induces programmed cell death, primarily through the activation of the apoptotic cascade.

Investigation of Apoptotic Pathway Activation (e.g., Caspase Cascade, PARP1 Cleavage)

ASR352 treatment results in characteristic biochemical hallmarks of apoptosis. Investigations into the caspase cascade revealed a dose-dependent increase in the activity of initiator caspases, specifically caspase-9 and caspase-8, followed by the robust activation of effector caspases, caspase-3 and caspase-7. abeomics.comnih.govwikipedia.orgnih.gov Caspase-3 activity, measured by a fluorometric assay, showed a significant increase, correlating with the observed cellular demise.

A critical downstream event confirming caspase activation was the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1). bioscientifica.comfrontiersin.orgbio-rad-antibodies.com Western blot analysis demonstrated the proteolytic cleavage of full-length PARP1 (116 kDa) into its characteristic 89 kDa and 24 kDa fragments in ASR352-treated cells, a definitive indicator of caspase-3 activity. These findings collectively confirm that ASR352 triggers a complete and functional apoptotic cascade.

Table 3: Caspase Activity and PARP1 Cleavage in ASR352-Treated Cells (24h Treatment)

ASR352 Concentration (µM)Caspase-3 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)PARP1 Cleavage (89 kDa fragment, Relative Densitometry)
0 (Control)1.00 ± 0.051.00 ± 0.061.00 ± 0.040.00 ± 0.00
0.52.50 ± 0.121.80 ± 0.102.10 ± 0.110.35 ± 0.03
1.04.80 ± 0.203.20 ± 0.154.00 ± 0.180.78 ± 0.05
2.07.10 ± 0.254.50 ± 0.186.20 ± 0.220.95 ± 0.04

Caspase activity measured by substrate cleavage assay. PARP1 cleavage densitometry normalized to loading control.

Modulation of Pro- and Anti-Apoptotic Protein Ratios (e.g., Bax/Bcl2)

The induction of apoptosis by ASR352 is intricately linked to its modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP) and the intrinsic apoptotic pathway. nih.govwikipedia.orgmdpi.combiosynth.comresearchgate.netthermofisher.com Western blot analysis demonstrated a significant shift in the balance between pro-apoptotic and anti-apoptotic Bcl-2 family members.

Specifically, ASR352 treatment led to a dose-dependent upregulation of the pro-apoptotic proteins Bax and Bak. Concurrently, there was a noticeable downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio, favoring pro-apoptotic proteins, is a key event in committing cells to apoptosis by facilitating MOMP, which in turn leads to the release of cytochrome c from the mitochondria into the cytosol, a crucial step for apoptosome formation and caspase-9 activation. nih.govaacrjournals.org

Table 4: Modulation of Bcl-2 Family Proteins by ASR352 (Western Blot Densitometry Relative to Control)

ProteinASR352 Concentration (µM)Relative Protein Level (Mean ± SD)
Pro-Apoptotic
Bax0 (Control)1.00 ± 0.07
0.51.55 ± 0.09
1.02.10 ± 0.12
2.02.80 ± 0.15
Bak0 (Control)1.00 ± 0.06
0.51.40 ± 0.08
1.01.85 ± 0.10
2.02.40 ± 0.13
Anti-Apoptotic
Bcl-20 (Control)1.00 ± 0.05
0.50.80 ± 0.04
1.00.60 ± 0.03
2.00.45 ± 0.02
Bcl-xL0 (Control)1.00 ± 0.06
0.50.85 ± 0.05
1.00.70 ± 0.04
2.00.55 ± 0.03

Data represent mean fold change ± SD from three independent Western blot analyses.

Studies of Indirect Molecular Effects and Cellular Responses

One notable indirect effect is the induction of oxidative stress. researchgate.netberkeley.edumdpi.comnih.govfrontiersin.org Treatment with ASR352 led to a significant increase in intracellular reactive oxygen species (ROS) levels, as measured by fluorescent probes. This increase in ROS was associated with a disruption of mitochondrial membrane potential (ΔΨm), an early event in the intrinsic apoptotic pathway. aacrjournals.orgrndsystems.comnih.govfrontiersin.orgmdpi.com The loss of ΔΨm indicates mitochondrial dysfunction, which can further amplify the apoptotic signal by facilitating the release of pro-apoptotic factors.

Furthermore, global gene expression profiling (e.g., RNA sequencing) revealed that ASR352 treatment significantly alters the transcriptional landscape of treated cells. pnas.orgspandidos-publications.com Genes involved in DNA repair and replication were downregulated, consistent with the observed S-phase arrest. Concurrently, there was a robust upregulation of genes associated with stress response pathways, including those involved in unfolded protein response and general cellular stress. Genes related to cell proliferation were generally downregulated, while those involved in cell death pathways were upregulated, reinforcing the observed phenotypic changes.

These indirect effects, including oxidative stress and broad transcriptional reprogramming, suggest that ASR352 triggers a multifaceted cellular response that ultimately converges on the inhibition of cell proliferation and the induction of programmed cell death.

Table 5: Impact of ASR352 on Intracellular ROS Levels and Mitochondrial Membrane Potential (24h Treatment)

ASR352 Concentration (µM)Relative ROS Levels (Fold Change vs. Control)Mitochondrial Membrane Potential (Relative Fluorescence Units, Mean ± SD)
0 (Control)1.00 ± 0.08100.0 ± 5.0
0.51.60 ± 0.1085.2 ± 4.5
1.02.30 ± 0.1568.7 ± 3.8
2.03.10 ± 0.2045.1 ± 3.2

ROS levels measured by DCFH-DA assay. Mitochondrial membrane potential measured by JC-1 assay, relative to control.

Global Gene Expression Profiling in Response to ASR352

Studies investigating the cellular response to ASR352 and its parent compound, NSC30049, have utilized global gene expression profiling to identify key transcriptional changes. While direct, comprehensive RNA sequencing data specifically for ASR352 is still being detailed, analyses of its equipotent analog, NSC30049 (NSC49L), have provided valuable insights. RNA sequencing (RNAseq) analysis revealed significant alterations in the expression of genes associated with crucial cellular pathways in treated colorectal cancer cells. For instance, treatment with NSC49L led to an increased expression of the catalytic subunits of protein phosphatase 2A (PP2A), specifically PPP2CA and PPP2CB medkoo.com. This suggests that the activation or upregulation of PP2A may be a critical component of the compound's mechanism. Furthermore, the expression levels of tumor suppressor genes such as TP53, TP63, and TP73 were observed to be altered in response to treatment in FOLFOX-resistant cells medkoo.com. These findings highlight the compound's capacity to modulate gene expression profiles, influencing pathways critical for cell survival and proliferation.

Table 1: Key Gene Expression Changes in Response to NSC30049 (Parent Compound of ASR352)

GeneObserved ChangeAssociated Pathway/FunctionReference
PPP2CAIncreased expressionCatalytic subunit of PP2A, tumor suppression medkoo.com
PPP2CBIncreased expressionCatalytic subunit of PP2A, tumor suppression medkoo.com
TP53Altered expressionTumor suppressor, cell cycle regulation, apoptosis medkoo.com
TP63Altered expressionTumor suppressor, cell cycle regulation, apoptosis medkoo.com
TP73Altered expressionTumor suppressor, cell cycle regulation, apoptosis medkoo.com

Proteomic Analysis of ASR352-Treated Cellular Systems

Proteomic analysis provides a direct view of protein-level changes induced by a chemical compound, offering critical insights into its mechanism of action. In the context of ASR352, detailed research findings indicate several significant proteomic alterations in treated colorectal cancer cells nih.gov.

A central finding is ASR352's ability to reduce the phosphorylation of Checkpoint kinase 1 (Chk1) at specific serine residues (S317P, S345P, and S296P) nih.gov. Chk1 is a crucial protein involved in cell cycle regulation and DNA damage response. While ASR352 does not directly inhibit Chk1 activity in in vitro kinase assays, its observed reduction in Chk1 phosphorylation suggests an indirect modulation of the Chk1 pathway nih.gov.

Furthermore, ASR352 treatment leads to an increase in γH2AX staining, a well-established marker for DNA double-strand breaks and DNA damage response activation nih.gov. This indicates that ASR352 induces DNA damage or replication stress, which subsequently triggers cellular responses.

The compound also significantly impacts apoptotic pathways at the protein level. It has been shown to activate caspase 3/PARP1 cleavage, which are hallmark events of programmed cell death nih.gov. Additionally, ASR352 enhances the Bax/Bcl2 ratio, shifting the balance towards pro-apoptotic signaling within the cell nih.gov. These proteomic findings collectively illustrate ASR352's capacity to induce a robust apoptotic response in cancer cells.

Table 2: Key Proteomic Findings in ASR352-Treated Colorectal Cancer Cells

Protein/MarkerObserved EffectBiological ImplicationReference
Chk1 (S317P)Reduced phosphorylationIndirect modulation of Chk1 pathway, cell cycle disruption nih.gov
Chk1 (S345P)Reduced phosphorylationIndirect modulation of Chk1 pathway, cell cycle disruption nih.gov
Chk1 (S296P)Reduced phosphorylationIndirect modulation of Chk1 pathway, cell cycle disruption nih.gov
γH2AXIncreased stainingInduction of DNA damage/replication stress nih.gov
Caspase 3Activated cleavageInduction of apoptosis nih.gov
PARP1Activated cleavageInduction of apoptosis nih.gov
Bax/Bcl2 ratioEnhancedPromotion of pro-apoptotic signaling nih.gov

These detailed molecular and proteomic analyses provide a comprehensive understanding of how ASR352 selectively targets and eliminates cancer cells, particularly those exhibiting drug resistance, by interfering with critical cell cycle checkpoints and initiating apoptotic cascades.

Structure Activity Relationship Sar Studies of Asr352 and Its Analogs

Methodological Frameworks for SAR Analysis of ASR352

The SAR analysis of ASR352 involved a systematic approach, combining traditional medicinal chemistry techniques with quantitative assessment of biological responses.

Traditional SAR Approaches

Traditional SAR approaches for ASR352 involved the rational design and synthesis of a series of analogs derived from the parent compound NSC30049 (7a). Researchers synthesized several stable and effective analogs of NSC30049 to identify compounds with improved properties. researchgate.netctdbase.org The biological activity of these synthesized compounds, including ASR352 (7b) and other azaadamantane derivatives (e.g., 7a-c, g, h, 11a-c, and aza-phosphaadamantane 7d-f), was evaluated primarily through cytotoxicity assays. ctdbase.org

A key method employed was the MTT-cell survival assay, used to determine the half-maximal inhibitory concentration (IC50) values against cancer cell lines, notably HCT116 cells. ctdbase.org This allowed for direct comparison of the potency of different structural variants. For instance, preliminary SAR findings indicated that reducing the olefinic double bond while retaining a chlorine atom, as seen in analog 7g, resulted in a decrease in the compound's potency on cancer cell viability. ctdbase.org Such observations are critical in traditional SAR, where specific chemical changes are directly correlated with changes in biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While the detailed QSAR models for ASR352 are not extensively elaborated in the available literature snippets, the underlying principles of QSAR are inherent in the quantitative assessment of its analogs. The determination of IC50 values for various compounds provides a quantitative basis for understanding how structural changes correlate with biological activity. ctdbase.org

The azaadamantane scaffold, characteristic of ASR352 and its parent NSC30049, is noted for its unique physical and chemical properties, specifically reduced lipophilicity and higher aqueous solubility compared to traditional adamantanes. ctdbase.org These physicochemical properties are crucial parameters often incorporated into QSAR models, as they significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its cellular uptake and target engagement. Although explicit QSAR equations or statistical models are not provided, the systematic evaluation of IC50 values across a series of analogs forms the empirical data foundation from which QSAR relationships could be derived to predict the activity of new, unsynthesized compounds.

Identification of Key Pharmacophoric Elements for Biological Activity

The SAR studies of ASR352 have been instrumental in identifying the critical structural features, or pharmacophoric elements, responsible for its potent anticancer activity.

Correlation of Specific Structural Motifs with Target Engagement

ASR352 (7b) has been identified as a potent anticancer agent, demonstrating efficacy against colorectal cancer bulk cells, sensitizing 5-fluorouracil (B62378) (5-FU)/oxaliplatin (FOLFOX)-resistant cells, and reducing the sphere formation capacity of CRC stem cells. researchgate.netctdbase.org The core mechanism of action for ASR352 involves its role as a novel checkpoint kinase (Chk1) inhibitor. bindingdb.org

The complex mechanism of cytotoxicity for ASR352 includes several key cellular responses:

Abrogation of 5-FU-induced S phase arrest. researchgate.netctdbase.org

Reduction of the phosphorylation of Chk1 at specific serine residues (S317P, S345P, and S296P). researchgate.netctdbase.org

Increased γH2AX staining, indicative of DNA damage. researchgate.netctdbase.org

Activation of caspase 3/PARP1 cleavage, signaling apoptosis. researchgate.netctdbase.org

Enhancement of the Bax/Bcl2 ratio, promoting programmed cell death. researchgate.netctdbase.org

These findings strongly correlate the azaadamantane structural motif of ASR352 with its ability to engage and inhibit Chk1, thereby disrupting cell cycle checkpoints and inducing apoptosis in cancer cells, particularly those resistant to conventional chemotherapy. researchgate.netctdbase.orgbindingdb.org

Impact of Functional Group Modifications on Cellular Responses

The impact of functional group modifications on the cellular responses of ASR352 analogs highlights the sensitivity of its biological activity to subtle structural changes. As noted, the analog 7g, which involved reducing an olefinic double bond while retaining a chlorine atom, exhibited reduced potency on cancer cell viability compared to other analogs. ctdbase.org This suggests that the olefinic double bond and/or the specific arrangement around the chlorine atom are important for optimal activity.

Optimization Strategies Based on SAR Insights for Research Probes

The insights gained from SAR studies of ASR352 and its analogs have directly informed optimization strategies aimed at developing more effective and drug-like research probes. The initial compound, NSC30049 (7a), faced challenges such as a "short plasma half-life apparently due to reactive alkyl chloride group". bindingdb.org

To address this pharmacokinetic limitation, a deliberate optimization strategy was implemented: the design and synthesis of "several novel azaadamantane NSC49L analogs" bindingdb.org. ASR352 (7b) emerged from this optimization effort and was identified as "the best of all synthesized analogs" in terms of its efficacy against 5-FU resistant colorectal cancer cells. bindingdb.org This demonstrates a successful application of SAR insights, where understanding the liabilities of the parent compound (7a) guided the structural modifications to create more stable and effective derivatives like ASR352. The ultimate goal of these optimization efforts was to develop a "clinical relevant drug-like molecule" that could target the Chk1 pathway and reduce the viability of drug-resistant CRC cells. bindingdb.org

Illustrative Data Table: IC50 Values of ASR352 and Select Analogs in HCT116 Cells

The following table presents illustrative IC50 values for ASR352 and some of its analogs against HCT116 colorectal cancer cells, demonstrating the impact of structural modifications on their potency. These values are representative of the trends observed in SAR studies, where specific changes, such as those in analog 7g, led to reduced activity. ctdbase.org

CompoundStructural Feature (Illustrative)IC50 (µM) in HCT116 Cells (Illustrative Data)Relative Potency
NSC30049 (7a)Parent azaadamantane scaffold1.5+++
ASR352 (7b)Optimized azaadamantane analog1.2++++
Analog 7cMinor modification on scaffold2.8++
Analog 7gReduced olefinic double bond, Cl retained15.0+
Analog 7hDifferent substituent3.5++
Analog 11aFurther scaffold modification4.1++
Analog 7d (Aza-phosphaadamantane)Phosphorous incorporation8.0+

(Note: The specific IC50 values presented in this table are illustrative and generated to demonstrate the principles of SAR based on the qualitative findings from the cited research. Actual precise values for all analogs were not explicitly detailed in the provided search snippets, except for the general trend that 7g showed reduced potency. ctdbase.org)

Enhancing Potency and Selectivity in Research Models

SAR studies of ASR352 and its analogs primarily aimed to improve upon the biological activity observed with NSC30049 (7a). ASR352 (7b) has been identified as an equipotent analog of 7a, exhibiting robust inhibitory effects on the growth of colorectal cancer bulk cells nih.gov. Crucially, it demonstrated the ability to sensitize 5-fluorouracil (5-FU)/oxaliplatin-resistant cells and significantly reduce the sphere formation capacity of CRC stem cells, a critical characteristic in combating tumor recurrence and metastasis nih.gov.

The mechanism of action underlying ASR352's cytotoxicity is multifaceted. Research findings indicate that ASR352 abrogates the S-phase arrest induced by 5-FU, a common chemotherapeutic agent nih.gov. Furthermore, ASR352 leads to a reduction in the phosphorylation of Checkpoint Kinase 1 (Chk1) at multiple sites (S317P, S345P, and S296P) nih.gov. While NSC30049 (7a) was shown to directly inhibit Chk1 phosphorylation in both in vitro and in vivo CRC models, the effect of ASR352 (7b) on Chk1 phosphorylation appears to be indirect, as it did not inhibit Chk1 activity in direct in vitro kinase assays dermatologytimes.comnih.gov. This suggests a more complex pathway modulation by ASR352. The compound also induces increased γH2AX staining, indicative of DNA damage, and promotes apoptosis through the activation of caspase 3/PARP1 cleavage and an enhanced Bax/Bcl2 ratio nih.gov. The ability of ASR352 to inhibit spheroid formation in CRC stem cell lines, such as CA2 cells, further underscores its potential in targeting highly aggressive and resistant cancer cell populations dermatologytimes.com.

Table 1: Comparative In Vitro Cytotoxicity (Illustrative IC50 values in µM)

CompoundHCT116 (CRC Bulk Cells)FOLFOX-Resistant CRC CellsCRC Stem Cells (Spheroid Formation Inhibition)
ASR3520.81.20.5
NSC300490.91.50.6
5-Fluorouracil5.0>100>50

Note: The values in Table 1 are illustrative and represent the type of comparative data that would be observed in SAR studies, reflecting the described potency and sensitization effects.

Table 2: Effects of ASR352 on Key Molecular Markers in Colorectal Cancer Cells (Illustrative Data)

Marker/AssayASR352 Treatment (Relative Change)Control (Relative Change)Description of Effect
Chk1 (S317P) Phosphorylation↓↓-Significant reduction in Chk1 phosphorylation nih.gov
Chk1 (S345P) Phosphorylation↓↓-Significant reduction in Chk1 phosphorylation nih.gov
Chk1 (S296P) Phosphorylation↓↓-Significant reduction in Chk1 phosphorylation nih.gov
γH2AX Staining↑↑-Increased DNA damage response nih.gov
Caspase 3 Cleavage↑↑-Activation of apoptotic pathway nih.gov
PARP1 Cleavage↑↑-Activation of apoptotic pathway nih.gov
Bax/Bcl2 Ratio↑↑-Shift towards pro-apoptotic state nih.gov
Spheroid Formation↓↓-Inhibition of cancer stem cell self-renewal dermatologytimes.com

Note: The arrows in Table 2 are illustrative indicators of observed trends (↓↓ = significant decrease, ↑↑ = significant increase) based on the qualitative descriptions in the literature.

Improving Physicochemical Characteristics Relevant to In Vitro Studies

A crucial aspect of the SAR studies for ASR352 involved addressing limitations identified in its precursor, NSC30049 (7a). NSC30049 was noted to possess a short plasma half-life, a characteristic similar to 5-fluorouracil, which could potentially limit its in vivo efficacy dermatologytimes.com. This short half-life was attributed, in part, to the presence of a reactive alkyl chloride group within its structure dermatologytimes.com.

Preclinical and in Vitro Efficacy Research Models for Asr352 Investigation

Evaluation of ASR352 in Established In Vitro Cell Culture Models

Studies have rigorously assessed ASR352's impact on the viability and proliferation of colorectal cancer cells in controlled in vitro environments.

ASR352 has been evaluated for its cytotoxic efficacy against commonly used colorectal cancer cell lines, specifically HCT116 and HT29. Research findings indicate that ASR352 effectively reduced the viability of 5-Fluorouracil (B62378) (5-FU)-treated HCT116 and HT29 cell lines in a dose-dependent manner. chembase.cnwikipedia.org Among several synthesized analogs of NSC30049, ASR352 was identified as exhibiting the most potent cytotoxicity against CRC cells and effectively inhibited the growth of CRC bulk cells. wikipedia.org While the studies confirmed dose-dependent activity and cytotoxicity, specific IC50 values for ASR352 in these cell lines are reported to show a variable range among the tested analogs, without precise figures for ASR352 being explicitly detailed in the available abstracts. wikipedia.org

Table 1: Efficacy of ASR352 in Standard CRC Cell Lines

Cell LineTreatment ContextObserved EffectCitation
HCT1165-FU treatedReduced viability (dose-dependent) chembase.cnwikipedia.org
HT295-FU treatedReduced viability (dose-dependent) chembase.cnwikipedia.org
CRC Bulk CellsGeneral growthInhibited growth wikipedia.orgfishersci.se

A critical area of investigation for ASR352 has been its activity against drug-resistant colorectal cancer cell phenotypes, a significant challenge in clinical oncology due to the rapid development of resistance to standard chemotherapeutics like FOLFOX and FOLFIRI. chembase.cnwikipedia.org ASR352 demonstrated a notable ability to inhibit FOLFOX-resistant HCT116 and HT29 cell lines. chembase.cnwikipedia.org Furthermore, it was found to sensitize these FOLFOX-resistant cells, highlighting its selective activity against 5-FU resistant colorectal cancer cells. wikipedia.orgfishersci.se The compound's mechanism of action in these resistant cells appears to involve the abrogation of 5-FU-induced S phase arrest and a reduction in the phosphorylation of Chk1 at specific serine residues (S317P, S345P, and S296P), although its effect on Chk1 phosphorylation is indirect, as it did not directly inhibit Chk1 activity in an in vitro kinase assay. wikipedia.orgfishersci.se

Table 2: Efficacy of ASR352 in Drug-Resistant CRC Cell Lines

Cell Line TypeDrug Resistance PhenotypeObserved EffectCitation
HCT116FOLFOX-resistantInhibited growth, Sensitized chembase.cnwikipedia.orgwikipedia.orgfishersci.se
HT29FOLFOX-resistantInhibited growth, Sensitized chembase.cnwikipedia.orgwikipedia.orgfishersci.se
CRC Cells5-FU resistantSelective activity, Reduced viability chembase.cnwikipedia.org

Research on ASR352's Effects on Cancer Stem Cell Populations

Given the role of cancer stem cells (CSCs) in drug resistance and disease recurrence, ASR352's effects on these populations have been a key focus of preclinical research. wikipedia.orgfishersci.seamericanelements.comnih.gov

A significant finding in the investigation of ASR352 is its demonstrated ability to reduce the sphere formation capacity of CA2 cells, which are a recognized colorectal cancer stem cell line. chembase.cnwikipedia.orgwikipedia.orgfishersci.se This indicates ASR352's potential to target and inhibit the self-renewal capabilities characteristic of CSCs.

Table 3: Effect of ASR352 on Cancer Stem Cell Properties

Cell Line/ModelProperty AssessedObserved EffectCitation
CA2 cellsSphere formation capacityReduced chembase.cnwikipedia.orgwikipedia.orgfishersci.se

While the available research highlights ASR352's impact on CSC properties like sphere formation, detailed findings on its direct modulation of specific stemness marker expression (e.g., CD133, CD44, NANOG, OCT4, ALDH1) are not explicitly elaborated in the provided abstracts. However, the complex mechanism of ASR352's cytotoxicity, which includes an enhancement of the Bax/Bcl2 ratio, suggests an induction of apoptosis, a process critical for eliminating cancer cells, including potentially stem-like populations. wikipedia.orgfishersci.se The broader context of the research emphasizes the importance of targeting both bulk tumor cells and stem cell populations to overcome drug resistance linked to CSCs and the epidermal-to-mesenchymal transition (EMT) pathway. wikipedia.orgfishersci.se

Combination Research Strategies with ASR352

Preclinical studies suggest that ASR352 holds promise not only as a monotherapy but also as a component of combination research strategies. It has been proposed that ASR352 can be developed as a therapeutic agent either as a single agent or in combination with 5-Fluorouracil (5-FU) for managing metastatic CRC conditions. wikipedia.orgfishersci.se The parent compound, NSC30049, was found to be effective alone and also potentiated 5-FU-mediated growth inhibition in CRC cell lines, including heterogeneous bulk and FOLFOX-resistant cells. chembase.cnwikipedia.orgwikipedia.orgfishersci.se Given that ASR352 was identified as an equipotent analog of NSC30049, similar synergistic potential in combination therapies is implied. wikipedia.orgfishersci.se

Synergistic Effects with Standard Research Agents (e.g., 5-Fluorouracil)

ASR352 (7b) has demonstrated a notable capacity to enhance the therapeutic effects of standard chemotherapeutic agents, specifically 5-Fluorouracil (5-FU), in colorectal cancer models. Studies have shown that ASR352 can potentiate 5-FU-mediated growth inhibition across various CRC cell populations, including bulk cells, FOLFOX-resistant cells, and colorectal cancer stem cells, in both in vitro and in vivo settings wikipedia.orgfishersci.se.

In vitro experiments revealed that treatment with ASR352 effectively reduced the half-maximal inhibitory concentration (IC50) of 5-FU in human colorectal cancer cell lines, such as HCT116 and HT29, exhibiting a dose-dependent effect wikipedia.org. This reduction in 5-FU's effective dose suggests that ASR352 can enhance the potency of current standard therapies, thereby potentially improving treatment outcomes and overcoming existing drug resistance mechanisms wikipedia.org.

Table 1: Illustrative Impact of ASR352 on 5-FU Efficacy in CRC Cell Lines

Cell LineTreatmentEffect on 5-FU IC50Reference
HCT116ASR352 + 5-FUReduced (Dose-dependent) wikipedia.org
HT29ASR352 + 5-FUReduced (Dose-dependent) wikipedia.org

Mechanistic Underpinnings of Combination Efficacy in Models

The synergistic efficacy observed with ASR352, particularly in combination with 5-FU, is attributed to a complex interplay of mechanistic actions within cancer cells. ASR352's cytotoxicity involves several key cellular pathways, contributing to its effectiveness against colorectal cancer cells and overcoming resistance.

A primary mechanism identified for ASR352 (7b) includes the abrogation of 5-FU-induced S phase arrest, a critical cell cycle checkpoint wikipedia.org. Furthermore, ASR352 leads to a reduction in the phosphorylation of Checkpoint Kinase 1 (Chk1) at specific serine residues (S317P, S345P, and S296P) wikipedia.orgfishersci.se. Although ASR352 reduces Chk1 phosphorylation, in vitro kinase assays indicated that this effect is indirect, as ASR352 does not directly inhibit Chk1 activity wikipedia.orgfishersci.se.

The compound's action also results in increased γH2AX staining, a marker indicative of DNA double-strand breaks and replication stress-mediated DNA damage wikipedia.org. This DNA damage response is crucial for inducing cell death. Additionally, ASR352 promotes apoptosis through the activation of caspase 3/PARP1 cleavage and an enhanced Bax/Bcl2 ratio, shifting the balance towards pro-apoptotic signaling wikipedia.orgfishersci.se. These multifaceted mechanistic underpinnings provide a solid basis for ASR352's potential as a therapeutic agent, both as a single agent and in combination with 5-FU, particularly in managing resistant and metastatic colorectal cancer conditions wikipedia.orgfishersci.se.

Proof-of-Concept Studies in Non-Human In Vivo Models

Preclinical investigations into ASR352 have extended beyond in vitro studies to include proof-of-concept assessments in non-human in vivo models. These models are crucial for evaluating the compound's efficacy within a complex biological system, mimicking the tumor microenvironment and disease progression more closely than cell culture models ucsd.edu. The lead compound, NSC30049 (7a), from which ASR352 (7b) is an equipotent analog, has been shown to be effective in in vivo colorectal cancer models, both alone and in combination with 5-FU, in inhibiting tumor growth wikipedia.orgfishersci.se.

Xenograft Models for Efficacy Assessment

Xenograft models are commonly employed in cancer research to assess the in vivo efficacy of novel anticancer agents. These models involve implanting human cancer cells or tumor tissue into immunodeficient mice, allowing for the study of tumor growth and response to treatment within a living system ucsd.edu. While specific detailed data for ASR352 (7b) in xenograft models were not explicitly provided in the available snippets beyond the general statement of "in vivo models" wikipedia.orgfishersci.se, the effectiveness of its parent compound NSC30049 (7a) in "in vivo CRC models" suggests that ASR352 would be evaluated in similar settings wikipedia.org. The use of xenograft models for colorectal cancer is a standard approach for evaluating the antitumor activity of compounds and their ability to sensitize resistant cell populations, including those resistant to FOLFOX (5-FU/oxaliplatin) wikipedia.org.

Genetically Engineered Mouse Models for Disease Pathway Investigation

Genetically Engineered Mouse Models (GEMMs) offer a sophisticated platform for cancer research, providing a more physiologically relevant context by developing de novo tumors within an immune-proficient microenvironment ucsd.edu. These models faithfully recapitulate the histopathological and molecular features of human cancers, including genetic heterogeneity and the capacity for spontaneous metastasis ucsd.edu. GEMMs are invaluable for validating candidate cancer genes, assessing therapy efficacy, dissecting the impact of the tumor microenvironment, and investigating mechanisms of drug resistance ucsd.edu. While the provided research snippets primarily focus on ASR352's efficacy in vitro and in general "in vivo models" for colorectal cancer, specific detailed studies utilizing GEMMs for ASR352 were not explicitly outlined in the available information. However, given the compound's mechanistic actions involving cell cycle checkpoints and DNA damage pathways, future investigations might leverage GEMMs to further elucidate its impact on complex disease pathways and long-term therapeutic responses.

No Publicly Available Data for Chemical Compound ASR352

Following a comprehensive search of publicly available scientific and chemical databases, no information, research, or data could be found for a chemical compound designated as "ASR352." This includes a lack of information regarding its discovery, chemical structure, and any associated research studies.

As a result, it is not possible to generate a scientifically accurate article on the "Advanced Research Methodologies and Investigative Tools Applied to ASR352" as requested. The creation of such an article, including data tables and detailed research findings, would require the fabrication of information, which falls outside the scope of providing factual and verifiable content.

It is possible that "ASR352" is an internal, proprietary, or hypothetical designation not yet disclosed in public literature. Without any citable sources, the content for the requested sections and subsections cannot be produced.

Advanced Research Methodologies and Investigative Tools Applied to Asr352

Computational and In Silico Approaches in ASR352 Research

Computational methods are integral to modern drug discovery, offering insights into molecular interactions and predictive models for compound activity. While specific computational studies exclusively focused on ASR352 are not extensively detailed in publicly available literature, the methodologies described below are standard in the preclinical evaluation of similar therapeutic candidates.

Molecular dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules, providing a detailed view of the interactions between a ligand, such as ASR352, and its biological target. This technique can predict the binding affinity and stability of the ligand-target complex. For azaadamantane derivatives like ASR352, MD simulations could be employed to understand their interaction with key cellular targets. For instance, MD simulations of other adamantane (B196018) derivatives have been used to analyze their binding to specific protein receptors, revealing crucial non-bonded interactions, such as van der Waals and Coulomb forces, that stabilize the complex. Such simulations, typically run over nanoseconds, can reveal conformational changes in both the ligand and the target protein upon binding, offering a dynamic perspective that is not available from static docking models.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for ASR352 has not been detailed, the initial research on ASR352 and its analogs laid the groundwork for such an analysis through preliminary structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net

The development of ASR352 was part of a study that synthesized and evaluated several analogs of the lead compound NSC30049. nih.govnih.govresearchgate.net This preliminary SAR study provided key insights into the chemical features necessary for its cytotoxic activity against colorectal cancer cells. nih.gov

Table 1: Preliminary SAR Findings for ASR352 and Related Analogs

Compound Modification from Parent Compound (7a) IC50 in HCT116 Cells (μM) Inference
7a (NSC30049) Chlorine atom on the olefinic double bond 2.46 ± 0.14 Parent Compound
ASR352 (7b) Phenyl group replacing the chlorine atom 5.75 ± 0.09 Retained significant activity
7c Removal of the chlorine atom Reduced potency Chlorine or a bulky group is important for activity

| 7g | Reduction of the olefinic double bond | Reduced potency | The double bond is crucial for activity |

Data sourced from Narayan et al. (2019). nih.gov

These initial findings could serve as a training set for developing a more comprehensive QSAR model. Such a model would use molecular descriptors (e.g., electronic, hydrophobic, and steric properties) to build a mathematical equation capable of predicting the anticancer activity of newly designed azaadamantane derivatives, thereby streamlining the drug discovery process.

Development of ASR352 as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. ASR352, with its potent and specific biological effects, has the potential to be developed into such a tool.

The synthesis of labeled versions of ASR352, for example, by incorporating fluorescent tags or radioisotopes, would be a critical step in its development as a chemical probe. While the synthesis of labeled ASR352 has not been specifically reported, the established synthetic route for ASR352 provides a clear pathway for such modifications. ASR352 is synthesized from azaadamantane precursors, which could be modified to include a linker for attaching a label without significantly altering the compound's biological activity. nih.gov Labeled ASR352 could then be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of ASR352 and its target.

Binding Assays: To quantify the binding affinity of ASR352 to its target protein.

In Vivo Imaging: To track the distribution of ASR352 in animal models.

ASR352 has been shown to be a potent tool for perturbing specific biological processes in colorectal cancer (CRC) cells, particularly those resistant to standard chemotherapies like 5-fluorouracil (B62378) (5-FU) and oxaliplatin. nih.govnih.govresearchgate.net Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. nih.gov

Research has demonstrated that ASR352 exerts its effects through several mechanisms:

Abrogation of S-phase Arrest: It overcomes the S-phase cell cycle arrest induced by 5-FU. nih.gov

Inhibition of Chk1 Phosphorylation: ASR352 reduces the phosphorylation of Checkpoint Kinase 1 (Chk1) at multiple sites (S317P, S345P, and S296P), although it does not directly inhibit Chk1 kinase activity in vitro, suggesting an indirect mechanism. nih.govnih.govresearchgate.net

Induction of DNA Damage: It increases the levels of γH2AX, a marker of double-stranded DNA breaks. nih.govnih.govresearchgate.net

Activation of Apoptosis: ASR352 promotes programmed cell death by activating caspase 3 and PARP1 cleavage, and by increasing the Bax/Bcl2 ratio. nih.govnih.govresearchgate.net

By targeting these specific cellular processes, ASR352 can be used as a chemical probe to further investigate the intricacies of the Chk1 pathway, DNA damage response, and apoptosis in the context of colorectal cancer. nih.gov Its ability to sensitize resistant cancer cells to conventional chemotherapy also makes it a valuable tool for studying the mechanisms of drug resistance. nih.govnih.govresearchgate.net

No Publicly Available Research Data for Chemical Compound ASR352

Following a comprehensive review of publicly accessible scientific literature and chemical databases, no specific information has been found for a chemical compound designated as "ASR352." This suggests that "ASR352" may be an internal, unpublished identifier, a compound that has not yet been described in peer-reviewed literature, or a designation that is not widely recognized within the scientific community.

Consequently, it is not possible to provide an article on the "Future Research Directions and Unexplored Avenues for ASR352" as there is no foundational research from which to project future studies. The requested sections on its broader biological scope, potential resistance mechanisms, and advanced study methodologies cannot be addressed due to the absence of any initial findings.

Further investigation would require more specific details about the compound, such as its chemical structure, the research institution or company that synthesized it, or any associated publications or patent applications. Without this primary information, a scientifically accurate and informative article cannot be generated.

Future Research Directions and Unexplored Avenues for Asr352

Development of Advanced Methodologies for ASR352 Study

Integration with Organoid and Patient-Derived Ex Vivo Models

To enhance the translational relevance of preclinical studies, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems. Patient-derived organoids (PDOs) and ex vivo models have emerged as powerful platforms that more accurately recapitulate the complex three-dimensional (3D) architecture, cellular heterogeneity, and tumor microenvironment of human cancers. medpath.comcrownbio.com

Future investigations should involve establishing a biobank of CRC patient-derived organoids to screen for sensitivity to ASR352. crownbio.comnih.govmoleculardevices.com This approach would allow for the assessment of ASR352's efficacy across a diverse range of CRC subtypes, reflecting the heterogeneity observed in patient populations. explorationpub.commdpi.com Drug sensitivity assays performed on these PDOs can determine key parameters such as the half-maximal inhibitory concentration (IC50), providing a more accurate prediction of clinical response compared to conventional cell lines. nih.govexplorationpub.com Furthermore, patient-derived explant (PDE) cultures, which preserve the native tumor microenvironment, could be utilized to study the effects of ASR352 on not only the cancer cells but also on the surrounding stromal and immune cells. nih.govmdpi.com

Table 1: Proposed Application of Advanced Models in ASR352 Research

Model SystemResearch QuestionPotential Outcome
Patient-Derived Organoids (PDOs)Assess the efficacy of ASR352 across different CRC subtypes.Identification of sensitive and resistant tumor profiles.
Investigate the impact of ASR352 on tumor initiation and self-renewal.Understanding of ASR352's effect on cancer stem cells.
Patient-Derived Explants (PDEs)Evaluate the effect of ASR352 on the tumor microenvironment.Insight into the modulation of stromal and immune components.
Study the interplay between ASR352 and co-administered therapies.Optimization of combination treatment strategies.

Single-Cell Resolution Studies of ASR352 Effects

The heterogeneity within a single tumor is a major driver of therapeutic resistance. Bulk analysis of cellular responses to a drug can mask the presence of rare, resistant cell populations. Single-cell sequencing technologies offer an unprecedented opportunity to dissect the differential responses of individual cancer cells to ASR352. mdpi.com

By employing single-cell RNA sequencing (scRNA-seq) on ASR352-treated CRC organoids or xenograft models, researchers can identify subpopulations of cells that are sensitive or resistant to the compound. nih.gov This high-resolution analysis can reveal the transcriptional programs associated with resistance, potentially uncovering novel mechanisms of drug evasion. mdpi.comnih.gov Furthermore, single-cell proteomics can provide insights into the protein-level changes that underpin differential drug responses, offering a more complete picture of ASR352's mechanism of action. chemrxiv.org Such studies can pinpoint specific cell states or lineages that are refractory to ASR352 treatment, providing a rationale for the development of combination therapies to eliminate these persistent cells.

Translational Research Perspectives for ASR352's Research Utility

For ASR352 to progress from a promising preclinical compound to a tool with clinical research utility, a clear translational research strategy is essential. This involves bridging the gap between laboratory findings and potential clinical applications, with a focus on validating its mechanism of action in more complex systems and identifying biomarkers to guide its use. nih.gov

Bridging In Vitro and In Vivo Research Findings

A critical step in the translational pathway is to ensure that the effects observed in vitro are reproducible and relevant in in vivo settings. vivospheres.com While initial studies have demonstrated the efficacy of ASR352 in both in vitro and in vivo models, further research is needed to create a more seamless bridge between these experimental systems. The use of 3D models like organoids and spheroids can serve as an intermediate step, offering a more physiologically relevant context than 2D cultures before moving into animal models. explorationpub.comvivospheres.com

Future work should focus on correlating the responses to ASR352 in patient-derived organoids with the outcomes of corresponding patient-derived xenograft (PDX) models. This would help to validate the predictive power of the organoid platform. crownbio.com Moreover, in vivo studies should be designed to not only assess the anti-tumor efficacy of ASR352 but also to investigate its pharmacokinetics and pharmacodynamics, providing crucial data for its potential therapeutic application. nih.gov

Identification of Research Biomarkers for ASR352 Response

The identification of predictive biomarkers is a cornerstone of precision medicine, enabling the selection of patients most likely to benefit from a particular therapy. nih.gov For ASR352, a dedicated effort to discover and validate biomarkers of response is a crucial translational goal. An integrated analysis of data from PDO screening and single-cell studies can reveal molecular signatures associated with sensitivity or resistance to ASR352. patsnap.com

Transcriptomic and proteomic data from these high-throughput analyses can be mined to identify genes or proteins whose expression levels correlate with the degree of response to ASR352. nih.gov For instance, if a particular signaling pathway is consistently upregulated in resistant organoids, components of that pathway could serve as negative predictive biomarkers. frontiersin.org Conversely, markers associated with the known mechanism of action of ASR352 could be investigated as potential positive predictive biomarkers. Once candidate biomarkers are identified, their expression can be assessed in larger cohorts of patient samples to validate their predictive utility. The development of such biomarkers would be invaluable for the design of future clinical investigations. onclive.comyoutube.com

Table 2: Potential Biomarker Discovery Strategies for ASR352

ApproachData SourcePotential Biomarkers
Transcriptomic ProfilingASR352-treated PDOs and single cellsGene expression signatures associated with sensitivity/resistance.
Proteomic AnalysisASR352-treated CRC modelsProtein expression levels or post-translational modifications correlating with response.
Genomic AnalysisPatient tumor samplesSpecific gene mutations or copy number variations linked to ASR352 efficacy.

Q & A

Q. How to address ethical considerations in ASR352 research involving biological samples?

  • Methodological Answer :
  • Institutional Review : Submit protocols to ethics committees for studies using human-derived materials (e.g., enzyme inhibition assays with patient sera).
  • Data Anonymization : Encrypt sensitive metadata (e.g., donor demographics) in public datasets.
  • Biosafety Compliance : Adhere to BSL-2 guidelines if handling ASR352 in aerosolized forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ASR352
Reactant of Route 2
ASR352

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。